molecular formula C20H27OP B8181633 1-Tert-butyl-4-(4-tert-butylphenyl)phosphonoylbenzene

1-Tert-butyl-4-(4-tert-butylphenyl)phosphonoylbenzene

Cat. No.: B8181633
M. Wt: 314.4 g/mol
InChI Key: AKHPZCUBCXFMPZ-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-(4-tert-butylphenyl)phosphonoylbenzene is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to two 4-tert-butylphenyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-4-(4-tert-butylphenyl)phosphonoylbenzene typically involves the reaction of 4-tert-butylphenylmagnesium bromide with phosphorus trichloride, followed by oxidation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the addition of oxidizing agents such as hydrogen peroxide or oxygen.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-4-(4-tert-butylphenyl)phosphonoylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form phosphine oxides with higher oxidation states.

    Reduction: It can be reduced back to the corresponding phosphine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can be substituted with other functional groups through reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Higher oxidation state phosphine oxides.

    Reduction: Corresponding phosphine.

    Substitution: Substituted phosphine oxides with various functional groups.

Scientific Research Applications

1-Tert-butyl-4-(4-tert-butylphenyl)phosphonoylbenzene has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It stabilizes metal complexes and enhances catalytic activity.

    Biology: Investigated for its potential as a bioactive compound with applications in drug development and enzyme inhibition.

    Medicine: Explored for its role in the synthesis of pharmaceuticals and as a potential therapeutic agent.

    Industry: Utilized as an antioxidant in polymer production and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-(4-tert-butylphenyl)phosphonoylbenzene involves its ability to interact with molecular targets through its phosphine oxide group. This interaction can lead to the stabilization of metal complexes, inhibition of enzymes, and modulation of biochemical pathways. The compound’s bulky tert-butyl groups provide steric hindrance, influencing its reactivity and selectivity in various reactions.

Comparison with Similar Compounds

    Bis(2,4-di-tert-butylphenyl)phosphate: Known for its antioxidant properties.

    Tris(2,4-di-tert-butylphenyl)phosphite: Commonly used as an antioxidant in plastics.

    Di-tert-butylphosphine oxide: Similar in structure but with different substituents.

Uniqueness: 1-Tert-butyl-4-(4-tert-butylphenyl)phosphonoylbenzene stands out due to its unique combination of stability, reactivity, and steric properties. The presence of two 4-tert-butylphenyl groups provides enhanced stability and selectivity in reactions compared to other similar compounds.

Properties

IUPAC Name

1-tert-butyl-4-(4-tert-butylphenyl)phosphonoylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27OP/c1-19(2,3)15-7-11-17(12-8-15)22(21)18-13-9-16(10-14-18)20(4,5)6/h7-14,22H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHPZCUBCXFMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)P(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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